Diheptyl 2,5,8,11-tetraoxadodecanedioate
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Overview
Description
Diheptyl 2,5,8,11-tetraoxadodecanedioate is a chemical compound with the molecular formula C22H42O8. It is also known by its IUPAC name, 1,2-ethanediylbis(oxy-2,1-ethanediyl) diheptyl biscarbonate . This compound is characterized by its unique structure, which includes multiple ether and ester linkages, making it a versatile molecule in various chemical applications.
Preparation Methods
The synthesis of diheptyl 2,5,8,11-tetraoxadodecanedioate typically involves the reaction of heptyl alcohol with ethylene glycol and phosgene. The reaction conditions often require a catalyst, such as pyridine, and are carried out under an inert atmosphere to prevent unwanted side reactions. The industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Diheptyl 2,5,8,11-tetraoxadodecanedioate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
Diheptyl 2,5,8,11-tetraoxadodecanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: This compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of diheptyl 2,5,8,11-tetraoxadodecanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple ether and ester linkages allow it to form hydrogen bonds and van der Waals interactions with these targets, modulating their activity. This can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Diheptyl 2,5,8,11-tetraoxadodecanedioate can be compared with other similar compounds, such as:
Diheptyl carbonate: While both compounds contain heptyl groups, diheptyl carbonate lacks the multiple ether linkages present in this compound.
Diheptyl oxalate: This compound has a similar ester linkage but differs in its overall structure and reactivity.
Diheptyl succinate: Another related compound, diheptyl succinate, has a simpler structure with fewer ether linkages, making it less versatile in certain applications.
This compound stands out due to its unique combination of ether and ester linkages, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
84000-73-7 |
---|---|
Molecular Formula |
C22H42O8 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
2-[2-(2-heptoxycarbonyloxyethoxy)ethoxy]ethyl heptyl carbonate |
InChI |
InChI=1S/C22H42O8/c1-3-5-7-9-11-13-27-21(23)29-19-17-25-15-16-26-18-20-30-22(24)28-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
InChI Key |
KQZRBBXZAHUJHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)OCCOCCOCCOC(=O)OCCCCCCC |
Origin of Product |
United States |
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